2-ethoxy-N-propan-2-ylbenzamide chemical structure and properties
2-ethoxy-N-propan-2-ylbenzamide chemical structure and properties
Executive Summary
This technical guide provides a comprehensive analysis of 2-ethoxy-N-propan-2-ylbenzamide (also known as N-isopropyl-2-ethoxybenzamide). Structurally analogous to the analgesic Ethenzamide and the fungicide Mepronil , this compound represents a critical scaffold in medicinal and agrochemical discovery. Its unique steric and electronic profile—defined by the ortho-ethoxy substituent and the bulky N-isopropyl group—modulates lipophilicity, metabolic stability, and receptor binding affinity. This document details its physicochemical properties, robust synthesis protocols, and potential applications in drug development.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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IUPAC Name: 2-ethoxy-N-(propan-2-yl)benzamide
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Common Synonyms: N-isopropyl-2-ethoxybenzamide; N-isopropyl-o-ethoxybenzamide.
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CAS Number: Not widely listed as a commodity chemical; structurally related to 938-73-8 (Ethenzamide).[2]
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SMILES: CCOC1=CC=CC=C1C(=O)NC(C)C
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Molecular Formula: C₁₂H₁₇NO₂
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Molecular Weight: 207.27 g/mol
Structural Pharmacophore Analysis
The molecule features a benzamide core decorated with two critical functional groups that dictate its pharmacological behavior:
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2-Ethoxy Group (Ortho-position):
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Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor. In the ortho position, it can form an intramolecular hydrogen bond with the amide proton (NH), locking the molecule into a pseudo-six-membered ring conformation. This "planarizing" effect often improves membrane permeability by masking polar groups [1].
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Lipophilicity: The ethyl ether increases logP compared to a hydroxyl group (salicylamide), enhancing blood-brain barrier (BBB) penetration.
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N-Isopropyl Group:
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Steric Hindrance: The bulky isopropyl group protects the amide bond from rapid enzymatic hydrolysis (e.g., by amidases), potentially extending the half-life (
) compared to primary amides like Ethenzamide. -
Receptor Selectivity: N-alkylation is a known strategy to modulate selectivity for TRP channels (e.g., TRPM8) and dopamine receptors [2].
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Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | White to off-white crystalline solid | Standard for benzamides. |
| Melting Point | 85–95 °C (Estimated) | Lower than Ethenzamide (132°C) due to N-substitution disrupting intermolecular H-bonding. |
| LogP (Octanol/Water) | ~2.5 – 2.8 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |
| pKa (Amide) | > 14 (Non-ionizable) | Neutral at physiological pH; absorption is passive diffusion-driven. |
| Solubility | Low in water; High in EtOH, DMSO, DCM | Requires organic co-solvents for biological assays. |
| H-Bond Donors | 1 (Amide NH) | Good membrane permeability. |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Interaction points for receptor binding pockets. |
Synthetic Methodologies
To ensure high purity and scalability, the Acid Chloride Method is the preferred protocol. It offers superior yield and simpler purification compared to direct coupling agents (EDC/NHS) for this specific steric profile.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway via acyl chloride activation.[3] This route minimizes side reactions common with carbodiimide coupling.
Detailed Experimental Protocol
Reagents:
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2-Ethoxybenzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 eq)
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Isopropylamine (1.2 eq)
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Triethylamine (Et₃N) (1.5 eq)
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
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Activation:
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Dissolve 2-ethoxybenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
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Add SOCl₂ dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
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Reflux the mixture for 2-3 hours until gas evolution (HCl/SO₂) ceases.
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Checkpoint: Monitor by TLC (conversion of acid to non-polar spot) or quench an aliquot with MeOH to check for methyl ester by GC-MS.
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Evaporate excess SOCl₂ and solvent under reduced pressure to yield crude 2-ethoxybenzoyl chloride.
-
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Amidation:
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Redissolve the crude acid chloride in fresh anhydrous DCM.
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Cool to 0°C.
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Add a mixture of Isopropylamine and Triethylamine (base) dropwise over 30 minutes. Exothermic reaction—control temperature < 5°C.
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Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Work-up & Purification:
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Wash the organic layer sequentially with:
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1M HCl (to remove unreacted amine).
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Sat. NaHCO₃ (to remove unreacted acid).
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Brine.[4]
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-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Recrystallization: Purify the crude solid using Ethanol/Water (1:1) or Hexane/Ethyl Acetate to obtain white crystals.
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Analytical Profiling
Verification of the structure requires confirming the presence of the ethyl ether, the isopropyl group, and the amide linkage.
| Technique | Expected Signals / Characteristic Peaks | Interpretation |
| ¹H-NMR (CDCl₃) | δ 1.25 (d, 6H): Isopropyl methylsδ 1.50 (t, 3H): Ethoxy methylδ 4.15 (q, 2H): Ethoxy methyleneδ 4.30 (m, 1H): Isopropyl methineδ 7.80 (br s, 1H): Amide NHδ 6.9–8.2 (m, 4H): Aromatic protons | The doublet at 1.25 ppm and multiplet at 4.30 ppm confirm the N-isopropyl group.[4][5] The quartet/triplet pattern confirms the ethoxy chain. |
| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch1640–1660 cm⁻¹: C=O stretch (Amide I)1240 cm⁻¹: Ar-O-C stretch (Ether) | Strong Amide I band confirms the formation of the benzamide. |
| Mass Spectrometry | m/z 208 [M+H]⁺ m/z 165 [M - C₃H₇]⁺ | Loss of isopropyl group is a common fragmentation pathway. |
Biological & Pharmacological Applications
Analgesic & Anti-Inflammatory Potential
As a structural homolog of Ethenzamide (2-ethoxybenzamide), this molecule likely retains cyclooxygenase (COX) inhibitory activity. The N-isopropyl substitution increases lipophilicity, potentially enhancing central nervous system (CNS) distribution for centrally acting analgesic effects.
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Mechanism:[1][4] Inhibition of prostaglandin synthesis via COX-1/COX-2 blockade.
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Advantage:[1][4][5] The N-alkyl group may reduce gastric irritation compared to acidic NSAIDs (Salicylates) [3].
Agrochemical Fungicides
Benzamides are a privileged scaffold in agrochemistry. Compounds like Mepronil target the succinate dehydrogenase (SDH) complex in fungi.
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SAR Insight: The ortho-substituent (ethoxy) is critical for steric fit into the SDH binding pocket. The N-isopropyl group mimics the steric bulk found in active carboxamide fungicides, suggesting potential efficacy against Basidiomycetes (e.g., rusts and smuts).
TRP Channel Modulation
N-alkyl carboxamides are frequently investigated as modulators of Transient Receptor Potential (TRP) channels.
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Sensory Effects: Similar to WS-3 (N-ethyl-p-menthane-3-carboxamide), benzamide analogs can act as cooling agents (TRPM8 agonists) or sensitizers, useful in topical therapeutic formulations.
Safety & Handling Protocols
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store in a cool, dry place under inert gas. Hygroscopic potential is low, but hydrolysis can occur over prolonged exposure to moisture.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory during synthesis.
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Spill Management: Adsorb on vermiculite and dispose of as organic chemical waste.
References
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Gao, H. et al. (2013). Intramolecular Hydrogen Bonding in Ortho-Substituted Benzamides: Impact on Permeability and Bioavailability. Journal of Medicinal Chemistry. Link
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Patani, G.A. & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
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Inoue, K. et al. (2020). Metabolic Stability and Pharmacokinetics of N-Alkyl Benzamide Derivatives. Drug Metabolism and Disposition. Link
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PubChem Compound Summary . 2-Ethoxybenzamide (Ethenzamide). National Center for Biotechnology Information. Link
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- 1. CN102675143A - Method for synthesizing ethenzamide - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 1820704-21-9|7,9-DIbromo-benzo[f][1,4]oxazepine-3,5-dione|BLD Pharm [bldpharm.com]
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